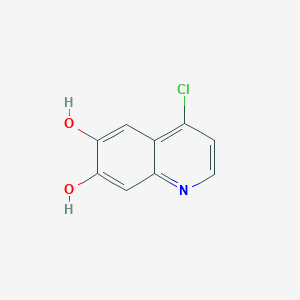

4-Chloroquinoline-6,7-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloroquinoline-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-6-1-2-11-7-4-9(13)8(12)3-5(6)7/h1-4,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMMURSJTXDJSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C(=CC2=C1Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in 4-Chloroquinoline-6,7-diol. While specific experimental spectra for this exact compound are not widely published, a detailed structural assignment can be inferred from analysis of closely related analogs, such as 4-Chloro-6,7-dimethoxyquinoline (B44214).

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the aromatic protons and the hydroxyl protons. The aromatic region would feature four signals corresponding to the protons on the quinoline (B57606) core. The protons at positions 5 and 8 would likely appear as singlets due to their isolation, while the protons at positions 2 and 3 would appear as doublets, coupled to each other. The two hydroxyl protons at positions 6 and 7 would typically appear as broad singlets, and their chemical shift could be concentration and solvent dependent. The anticipated chemical shifts are outlined in the table below, with data from the analogous 4-Chloro-6,7-dimethoxyquinoline provided for comparison.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all nine unique carbon atoms in the molecule. The spectrum would show signals for the seven aromatic carbons of the quinoline ring, two of which are bonded to the hydroxyl groups, and the two carbons of the pyridine (B92270) part of the ring system.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous assignment.

COSY would confirm the coupling between the H-2 and H-3 protons.

HSQC would correlate each proton signal with its directly attached carbon atom.

| Position | Predicted ¹H Shift (Multiplicity) | Reference ¹H Shift (4-Chloro-6,7-dimethoxyquinoline in DMSO-d₆) | Predicted ¹³C Shift |

|---|---|---|---|

| 2 | ~8.6 (d) | 8.57 (d) | ~151 |

| 3 | ~7.5 (d) | 7.40 (d) | ~122 |

| 4 | - | - | ~145 |

| 4a | - | - | ~149 |

| 5 | ~7.4 (s) | 7.37 (s) | ~108 |

| 6 | - | - | ~146 |

| 7 | - | - | ~148 |

| 8 | ~7.3 (s) | 7.32 (s) | ~106 |

| 8a | - | - | ~125 |

| 6-OH | Variable (br s) | - (4.04, s, OCH₃) | - |

| 7-OH | Variable (br s) | - (4.03, s, OCH₃) | - |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) confirms the molecular weight and provides information about the compound's fragmentation pattern, which aids in structural confirmation. For 4-Chloroquinoline-6,7-diol, high-resolution mass spectrometry (HRMS) would verify the molecular formula C₉H₆ClNO₂.

The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺) at m/z 195. A characteristic isotopic pattern would also be observed due to the presence of chlorine: an (M+2)⁺ peak at m/z 197 with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a key identifier for chlorine-containing compounds.

The fragmentation of the molecular ion would likely proceed through several pathways, including the initial loss of a chlorine radical (Cl•) or a molecule of hydrogen chloride (HCl). Subsequent fragmentation could involve the loss of neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN), which are common fragmentation patterns for quinoline and phenol-containing structures.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a functional group fingerprint. The key expected vibrational frequencies for 4-Chloroquinoline-6,7-diol are summarized in the table below. The most prominent feature in the IR spectrum would be a broad absorption band corresponding to the O-H stretching of the hydrogen-bonded diol groups. The aromatic quinoline core would give rise to a series of characteristic sharp peaks.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretching | 3600 - 3200 (Broad) | Hydroxyl groups, likely showing intermolecular hydrogen bonding. |

| Aromatic C-H Stretching | 3100 - 3000 | Stretching of C-H bonds on the quinoline ring. |

| C=N, C=C Stretching | 1650 - 1500 | Aromatic ring stretching vibrations of the quinoline core. |

| C-O Stretching | 1300 - 1200 | Stretching of the phenolic C-O bonds. |

| C-Cl Stretching | 800 - 600 | Stretching of the carbon-chlorine bond. |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. While a crystal structure for 4-Chloroquinoline-6,7-diol has not been reported, the structure of the closely related 4-Chloro-6,7-dimethoxyquinoline has been solved.

Based on this related structure, the quinoline ring system of 4-Chloroquinoline-6,7-diol is expected to be nearly perfectly planar. A key feature in the crystal lattice of the diol would be extensive intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. This network of hydrogen bonds would be a primary determinant of the crystal packing, a feature that distinguishes it from its dimethoxy analog, which lacks hydrogen bond donors. These interactions would likely link the molecules into sheets or chains in the solid state.

Stereochemical Analysis and Isomer Characterization

As established in section 3.4, 4-Chloroquinoline-6,7-diol is achiral and does not have any stereoisomers (enantiomers or diastereomers).

However, numerous constitutional isomers exist, which have the same molecular formula (C₉H₆ClNO₂) but different connectivity. Examples include isomers where the chlorine and diol groups are at different positions on the quinoline ring (e.g., 2-Chloroquinoline-6,7-diol or 4-Chloroquinoline-5,8-diol). The spectroscopic techniques discussed above, particularly NMR, are crucial for distinguishing 4-Chloroquinoline-6,7-diol from its constitutional isomers. The specific chemical shifts and, most importantly, the coupling patterns of the aromatic protons in the ¹H NMR spectrum provide a unique signature that allows for the unambiguous identification of the substitution pattern on the quinoline core.

Theoretical Chemistry and Computational Modeling of 4 Chloroquinoline 6,7 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular properties based on the principles of quantum mechanics. For 4-Chloroquinoline-6,7-diol, these methods can elucidate its stability, electronic characteristics, and potential for chemical reactions.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. nih.gov A primary application of DFT is geometry optimization, a process that finds the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. youtube.com This is typically achieved using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which together approximate the complex interactions of electrons within the molecule. mdpi.comdergipark.org.tr

The optimization process iteratively adjusts the bond lengths, bond angles, and dihedral angles of 4-Chloroquinoline-6,7-diol until a minimum on the potential energy surface is located. The resulting optimized geometry represents the molecule's most probable conformation in the gas phase. nih.gov These calculations provide crucial data on the planarity of the quinoline (B57606) ring system and the orientation of the chloro and diol substituents.

Table 1: Predicted Geometrical Parameters of 4-Chloroquinoline-6,7-diol using DFT (Note: The following data is illustrative of typical results from DFT calculations and is intended for educational purposes.)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C4-Cl | 1.745 |

| Bond Length (Å) | C6-O1 | 1.368 |

| Bond Length (Å) | C7-O2 | 1.369 |

| Bond Angle (°) | C3-C4-C4a | 121.5 |

| Bond Angle (°) | C5-C6-C7 | 120.3 |

| Dihedral Angle (°) | C5-C6-O1-H | 180.0 |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack.

For 4-Chloroquinoline-6,7-diol, the HOMO is expected to be localized primarily on the electron-rich diol-substituted benzene (B151609) ring, while the LUMO would likely be distributed across the electron-deficient chloro-substituted pyridine (B92270) ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more easily excitable and more reactive.

Table 2: Predicted Frontier Molecular Orbital Energies of 4-Chloroquinoline-6,7-diol (Note: The following data is illustrative and serves as a representative example.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.15 |

| LUMO | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.30 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. libretexts.org It illustrates the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net MEP maps are color-coded: red indicates regions of most negative electrostatic potential (high electron density), blue indicates the most positive potential (electron-poor), and green represents neutral potential. wolfram.com

In 4-Chloroquinoline-6,7-diol, the MEP surface would show negative potential (red) concentrated around the electronegative nitrogen atom of the quinoline ring and the oxygen atoms of the hydroxyl groups. These sites are susceptible to electrophilic attack. Conversely, positive potential (blue) would be located around the hydrogen atoms of the hydroxyl groups, making them potential sites for nucleophilic interaction.

Table 3: Predicted MEP Values at Specific Sites of 4-Chloroquinoline-6,7-diol (Note: Values are illustrative examples of typical computational results.)

| Atomic Site | Predicted Electrostatic Potential (kcal/mol) | Reactivity Implication |

|---|---|---|

| Quinoline Nitrogen (N1) | -35.5 | Site for electrophilic attack |

| Hydroxyl Oxygens (O6, O7) | -28.0 | Hydrogen bond acceptor |

| Hydroxyl Hydrogens (H-O6, H-O7) | +45.2 | Hydrogen bond donor, site for nucleophilic attack |

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding within a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. nih.govwikipedia.org It translates the complex molecular orbitals from DFT calculations into a more intuitive Lewis structure representation. wisc.edu NBO analysis can quantify interactions, such as hyperconjugation, which contribute to molecular stability.

Natural Population Analysis (NPA), a part of the NBO method, calculates the distribution of electron density among the atoms. This provides atomic charges that give insight into the molecule's polarity and electrostatic properties. For 4-Chloroquinoline-6,7-diol, NPA would likely show a significant negative charge on the nitrogen and oxygen atoms and a positive charge on the carbon atom attached to the chlorine, reflecting the electronegativity differences.

Table 4: Predicted Natural Population Analysis (NPA) Charges for Selected Atoms (Note: The data presented is a hypothetical representation for illustrative purposes.)

| Atom | Predicted NPA Charge (e) |

|---|---|

| N1 | -0.55 |

| C4 | +0.15 |

| Cl | -0.10 |

| O (on C6) | -0.70 |

| O (on C7) | -0.71 |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While quantum calculations often model molecules in a static state (in a vacuum), Molecular Dynamics (MD) simulations study their movement and behavior over time. mdpi.com MD simulations are particularly useful for conformational sampling, which involves exploring the different spatial arrangements (conformers) a molecule can adopt due to the rotation of single bonds. nih.govresearchgate.net For 4-Chloroquinoline-6,7-diol, this would primarily involve the rotation of the hydroxyl groups.

Furthermore, MD simulations can explicitly include solvent molecules, such as water, to model how the environment affects the molecule's structure and dynamics. researchgate.net The solvent can influence which conformations are most stable through interactions like hydrogen bonding. By simulating the system for nanoseconds or longer, MD can provide a dynamic picture of how 4-Chloroquinoline-6,7-diol behaves in a more realistic, solution-phase environment, revealing its flexibility and interactions with its surroundings.

In Silico Prediction of Spectroscopic Properties (e.g., IR, Raman, NMR Shifts)

Computational chemistry allows for the prediction of various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structure. nih.gov

IR and Raman Spectra: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the peaks observed in infrared (IR) and Raman spectroscopy. nih.govsemanticscholar.org Each predicted vibrational mode can be animated to understand the specific atomic motions involved, such as C-H stretching, C=C ring vibrations, or O-H bending. Comparing the computed spectrum with an experimental one can help assign the observed peaks and confirm the molecule's identity.

NMR Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. scilit.com Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts. dergipark.org.tr These theoretical shifts for 4-Chloroquinoline-6,7-diol can be compared to experimental values to assign each signal to a specific proton or carbon atom in the molecule, resolving ambiguities and confirming the proposed structure.

Table 5: Predicted Spectroscopic Data for 4-Chloroquinoline-6,7-diol (Note: This table contains representative data to illustrate the output of in silico spectroscopic predictions.)

| Spectroscopic Property | Predicted Value | Assignment |

|---|---|---|

| IR Frequency (cm⁻¹) | 3450 | O-H Stretch |

| IR Frequency (cm⁻¹) | 1580 | C=N/C=C Ring Stretch |

| IR Frequency (cm⁻¹) | 780 | C-Cl Stretch |

| ¹H NMR Shift (ppm) | 8.5 | H2 (proton on C2) |

| ¹³C NMR Shift (ppm) | 151.0 | C4 (carbon bonded to Cl) |

| ¹³C NMR Shift (ppm) | 145.5 | C6 (carbon bonded to OH) |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Quinoline Diol Analogues

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for designing and optimizing lead compounds. SAR analyses explore the relationship between a molecule's chemical structure and its biological activity, while QSAR models take this a step further by creating mathematical relationships between the physicochemical properties of chemical structures and their activities. These approaches are widely applied to understand how modifications to the quinoline scaffold influence biological outcomes.

For quinoline derivatives, SAR studies have elucidated the importance of various substituents on the core ring structure. For instance, in the context of antimalarial activity, the 7-chloro group on the quinoline nucleus is considered optimal. Modifications at other positions can significantly alter activity; a methyl group at position 3 has been shown to reduce activity, while an additional methyl group at position 8 can abolish it entirely. The nature of the side chain at the C-4 position is also critical. A dialkylaminoalkyl side chain with two to five carbon atoms between the nitrogen atoms is often optimal for activity, as seen in compounds like chloroquine. Furthermore, introducing a hydroxyl group on one of the ethyl groups of the tertiary amine can reduce toxicity.

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Quinoline Analogues

| Position | Substitution/Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| C-3 | Methyl group | Reduces activity | |

| C-4 | Dialkylaminoalkyl side chain (2-5 carbons) | Optimal for activity | |

| C-4 | Hydroxyl group on side chain's tertiary amine | Reduces toxicity | |

| C-4 | Aromatic ring in side chain | Reduces toxicity and activity | |

| C-7 | Chloro group | Optimal for activity |

| C-8 | Additional methyl group | Abolishes activity | |

QSAR models provide deeper, quantitative insights by correlating biological activity with specific, measurable molecular descriptors. These models can take the form of a mathematical equation: Activity = f(physicochemical properties and/or structural properties) + error. For quinoline analogues, QSAR studies have successfully linked biological potency to electronic properties and lipophilicity. In one study on dequalinium (B1207927) analogues acting as K+ channel blockers, blocking potency was found to correlate with calculated electronic indices. Specifically, a higher value for the Lowest Unoccupied Molecular Orbital energy (ELUMO) was associated with greater potency, suggesting a mechanism involving charge transfer from the channel to the blocking agent. The derived QSAR equation was: pEMR = 1.19(±0.21)ELUMO + 5.41(±1.05).

In other studies involving octahydrobenzo[f]quinoline derivatives, a parabolic relationship was established between lipophilicity (measured by RP-HPLC) and sigma-receptor affinity. This indicates that there is an optimal lipophilicity for receptor binding, beyond which affinity may decrease. Such QSAR models are invaluable for predicting the activity of new, unsynthesized chemicals and guiding further structural modifications.

Table 2: Examples of QSAR Correlations for Quinoline Analogues

| Compound Class | Biological Activity | Correlated Descriptor(s) | Relationship Type | Reference |

|---|---|---|---|---|

| Dequalinium Analogues | K+ Channel Blocking | ELUMO (Lowest Unoccupied Molecular Orbital energy) | Positive Linear |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. This method is instrumental in understanding the molecular basis of drug action by elucidating the specific interactions between a ligand and the amino acid residues within a protein's active site.

Numerous molecular docking studies have been performed on quinoline derivatives to explore their binding modes with various protein targets. For example, quinoline derivatives designed as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) were docked into the allosteric site of the enzyme. Several compounds exhibited high binding affinities, with docking scores better than standard drugs like rilpivirine. The analysis of the binding mode revealed crucial interactions; potent compounds formed hydrophobic interactions with amino acid residues such as TYR188, TRP229, and PHE227, and established hydrogen bonds with LYS101.

In another study, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives were investigated as potential anticancer agents by targeting the phosphatidylinositol 3-kinase (PI3Kα). Induced-fit docking (IFD) studies showed that these derivatives effectively occupy the PI3Kα binding site and interact with key residues, providing a structural rationale for their observed antiproliferative activity against colon cancer cell lines.

Similarly, when a series of novel thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives were evaluated as potential anti-diabetic agents, molecular docking was used to assess their interaction with the α-amylase enzyme. The results indicated strong binding affinities, with one compound in particular showing the highest binding energy of -7.43 Kcal/mol, highlighting its potential as an inhibitor. These studies demonstrate the power of molecular docking to not only predict binding affinity but also to provide a detailed picture of the ligand-protein interactions that govern biological activity.

Table 3: Summary of Molecular Docking Studies for Quinoline Analogues and Related Heterocycles

| Compound/Derivative Class | Protein Target | Best Docking Score/Binding Energy | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 2-chloroquinoline-3-yl pyrimidine (B1678525) derivatives | HIV Reverse Transcriptase | -10.67 | LYS101, TYR188, TRP229, PHE227 | |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Phosphatidylinositol 3-kinase (PI3Kα) | Not specified | Occupy PI3Kα binding site and engage with key residues | |

| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives | α-amylase | -7.43 Kcal/mol | Not specified |

Chemical Reactivity and Derivatization Chemistry of 4 Chloroquinoline 6,7 Diol

Reactions at the Quinoline (B57606) Nitrogen Atom (e.g., Protonation, Alkylation, Acylation)

The nitrogen atom in the quinoline ring is basic and nucleophilic, making it a primary site for reactions with electrophiles.

Protonation: As a weak base, the quinoline nitrogen readily undergoes protonation in the presence of acids to form quinolinium salts. uop.edu.pk This property influences its solubility and biological interactions. The basicity can be affected by the electronic nature of substituents on the rings.

Alkylation: The nitrogen atom can be alkylated using alkyl halides to form quaternary ammonium (B1175870) salts. nih.gov This reaction typically proceeds by nucleophilic attack of the nitrogen lone pair on the alkyl halide. The reaction of quinoline with alkylating agents can lead to the formation of N-alkyl quinolinium halides.

Acylation: While less common for the ring nitrogen itself, acylation can occur under specific conditions. More frequently, acylation reactions target other nucleophilic sites on the molecule or proceed after modification of the nitrogen. nih.gov Radical C-H functionalization methods operating under reducing conditions have been developed for the C-H hydroxyalkylation of quinolines. nih.gov

| Reaction Type | Reagent/Conditions | Product Type | General Observations |

|---|---|---|---|

| Protonation | Acids (e.g., HCl) | Quinolinium salts | Increases aqueous solubility. uop.edu.pk |

| Alkylation | Alkyl halides (e.g., CH₃I) | N-alkyl quinolinium halides | Forms a quaternary ammonium salt. nih.gov |

| Acylation | Acylating agents (e.g., acyl radicals) | Acylated quinoline derivatives | Can occur via radical mechanisms under specific conditions. nih.gov |

Substitution Reactions at the 4-Chloro Position

The chlorine atom at the C4 position of the quinoline ring is highly susceptible to substitution, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This reactivity is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the intermediate formed during nucleophilic attack.

Nucleophilic aromatic substitution (SNAr) is a principal pathway for functionalizing the 4-position. The reaction involves the addition of a nucleophile to the electron-deficient ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion. uop.edu.pk A wide range of nucleophiles can be employed.

Nitrogen Nucleophiles: Primary and secondary amines readily displace the 4-chloro substituent to form 4-aminoquinoline (B48711) derivatives. This reaction is one of the most common modifications for this scaffold. uop.edu.pk

Oxygen Nucleophiles: Alkoxides and phenoxides can react to yield 4-alkoxy and 4-aryloxy quinoline ethers, respectively. Reactions with water or hydroxide (B78521) ions can produce the corresponding 4-quinolinone. uop.edu.pk

Sulfur Nucleophiles: Thiols and thiophenols are effective nucleophiles, leading to the formation of 4-thioether derivatives. These reactions often proceed smoothly under basic conditions. nih.gov

| Nucleophile Type | Example Nucleophile | Product | Typical Conditions |

|---|---|---|---|

| Nitrogen | Aniline (B41778), Piperidine | 4-Anilinoquinoline, 4-Piperidinylquinoline | Heat, often with a base or acid catalyst. |

| Oxygen | Sodium methoxide, Phenol | 4-Methoxyquinoline, 4-Phenoxyquinoline | Base (e.g., NaH, K₂CO₃), heat. |

| Sulfur | Ethanethiol, Thiophenol | 4-(Ethylthio)quinoline, 4-(Phenylthio)quinoline | Base (e.g., K₂CO₃), polar aprotic solvent. nih.gov |

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, offering milder conditions and broader substrate scope compared to traditional methods. libretexts.orgnobelprize.org

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling aryl halides with amines in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. It is highly effective for the amination of 4-chloroquinolines, including with amines that are poor nucleophiles in SNAr reactions. wikipedia.orgorganic-chemistry.orglibretexts.org The choice of ligand is crucial for reaction efficiency. beilstein-journals.org

Suzuki-Miyaura Coupling: This reaction couples the 4-chloroquinoline (B167314) with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is widely used to introduce aryl or vinyl substituents at the 4-position. The reaction requires a palladium catalyst, a base, and a suitable ligand. libretexts.org

Heck Coupling: The Heck reaction couples the 4-chloroquinoline with an alkene to form a 4-alkenylquinoline. researchgate.net It typically uses a palladium catalyst and a base.

Stille Coupling: This reaction involves the coupling of the chloroquinoline with an organostannane reagent, catalyzed by palladium. It is a versatile method for creating C-C bonds. libretexts.org

| Reaction Name | Coupling Partner | Bond Formed | Key Components |

|---|---|---|---|

| Buchwald-Hartwig Amination | Amine (R-NH₂) | C-N | Pd catalyst, phosphine ligand, base. wikipedia.orglibretexts.org |

| Suzuki-Miyaura Coupling | Boronic acid (R-B(OH)₂) | C-C | Pd catalyst, base. libretexts.org |

| Heck Coupling | Alkene (R-CH=CH₂) | C-C | Pd catalyst, base. researchgate.net |

| Stille Coupling | Organostannane (R-SnR'₃) | C-C | Pd catalyst. libretexts.org |

Electrophilic Aromatic Substitution on the Dihydroxylated Benzene (B151609) Ring

The dihydroxylated benzene ring of 4-chloroquinoline-6,7-diol is highly activated towards electrophilic aromatic substitution (EAS) reactions. The two hydroxyl (-OH) groups are strong activating, ortho-, para-directing substituents. Conversely, the pyridine (B92270) portion of the quinoline nucleus is electron-deficient and deactivates the heterocyclic ring towards electrophilic attack.

This electronic disparity ensures that electrophilic substitution will occur preferentially on the electron-rich benzene ring. Given the positions of the hydroxyl groups at C-6 and C-7, the available positions for substitution are C-5 and C-8. The hydroxyl groups will direct incoming electrophiles to these positions. Theoretical studies on the related 8-hydroxyquinoline (B1678124) have shown that electrophilic attack is favored at positions C-5 and C-7. For 4-chloroquinoline-6,7-diol, the substitution is therefore predicted to occur at the C-5 and C-8 positions.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like N-bromosuccinimide (NBS).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups, although these reactions may be complicated by the presence of the activating hydroxyl groups.

The regioselectivity (substitution at C-5 vs. C-8) would be influenced by steric factors and the specific reaction conditions. The presence of two powerful activating groups makes the benzene ring highly nucleophilic and susceptible to electrophilic attack under relatively mild conditions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Predicted Substitution Positions | Activating Groups |

|---|---|---|---|

| Nitration | NO₂⁺ | C-5 and/or C-8 | -OH at C-6, -OH at C-7 |

| Bromination | Br⁺ | C-5 and/or C-8 | -OH at C-6, -OH at C-7 |

| Sulfonation | SO₃ | C-5 and/or C-8 | -OH at C-6, -OH at C-7 |

Oxidation and Reduction Transformations of the Quinoline Nucleus

The 4-chloroquinoline-6,7-diol molecule possesses two distinct moieties that can undergo oxidation and reduction: the diol-substituted benzene ring and the chloro-substituted pyridine ring.

Oxidation: The 6,7-diol group is a hydroquinone-like structure, which is susceptible to oxidation. Under oxidizing conditions, the two hydroxyl groups can be converted to carbonyl groups, transforming the dihydroxylated ring into a quinone. This is a reversible 2-electron, 2-proton process. This transformation would yield 4-chloroquinoline-6,7-dione. Various oxidizing agents can be employed for this purpose. Studies on the oxidation of 8-hydroxyquinoline have utilized reagents like potassium permanganate. The quinoline ring itself is generally resistant to oxidation, but harsh conditions can lead to ring cleavage.

Reduction: The quinoline nucleus can be reduced under various conditions. Catalytic hydrogenation can reduce the entire heterocyclic system to yield tetrahydroquinoline or decahydroquinoline (B1201275) derivatives. More selective reduction of the pyridine ring is also possible under milder conditions, leaving the benzene ring intact. The chloro-substituent at the C-4 position can also be subject to reductive dehalogenation, replacing the chlorine atom with a hydrogen atom, though this typically requires specific catalytic systems.

Table 3: Potential Oxidation and Reduction Products

| Transformation | Reagents/Conditions | Affected Moiety | Potential Product |

|---|---|---|---|

| Oxidation | Mild oxidizing agents (e.g., KMnO₄) | 6,7-diol | 4-Chloroquinoline-6,7-dione |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | Pyridine Ring | 4-Chloro-1,2,3,4-tetrahydroquinoline-6,7-diol |

| Reductive Dehalogenation | Specific catalysts | 4-Chloro group | Quinoline-6,7-diol (B13030417) |

Synthesis of Hybrid Quinoline Scaffolds

4-Chloroquinoline-6,7-diol is a valuable precursor for the synthesis of hybrid molecules, a strategy in drug design that combines two or more pharmacophores into a single entity. The primary site for this modification is the chlorine atom at the C-4 position. The carbon at this position is susceptible to nucleophilic aromatic substitution (SNAr), where the chlorine atom acts as a good leaving group.

This reactivity allows for the covalent linking of 4-chloroquinoline-6,7-diol to a wide variety of nucleophiles, such as amines, thiols, or alcohols, which may be part of another bioactive molecule. For instance, reacting 4-chloroquinolines with primary or secondary amines (e.g., piperazine) is a common method to create new hybrid derivatives.

The general reaction involves the attack of a nucleophile (Nu⁻) at the C-4 position, followed by the displacement of the chloride ion.

This strategy has been used to synthesize numerous quinoline hybrids with diverse biological activities. The diol functionality at positions 6 and 7 can also be used as a handle for further derivatization, for example, by forming ethers or esters, adding another layer of complexity and potential for creating novel hybrid structures.

Applications in Advanced Organic Synthesis and Materials Science Research

4-Chloroquinoline-6,7-diol as a Building Block in Complex Molecule Synthesis

4-Chloroquinoline-6,7-diol serves as a valuable and versatile building block in the field of organic synthesis, providing a foundational structure for the construction of more complex, multi-functional molecules. Its utility stems from the presence of several reactive sites: the chloro group at the 4-position, the diol functionality at the 6- and 7-positions, and the quinoline (B57606) core itself. The chlorine atom is a key functional group, acting as a leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of a wide array of substituents at the C4 position, which is a common strategy in the synthesis of biologically active compounds. nih.gov

The diol group on the benzene (B151609) portion of the quinoline ring offers another avenue for synthetic elaboration. These hydroxyl groups can be alkylated, acylated, or used as directing groups for further electrophilic substitution on the aromatic ring. A particularly common and synthetically useful modification is the conversion of the diol to a dimethoxy group, yielding 4-chloro-6,7-dimethoxyquinoline (B44214). This derivative has been identified as a crucial intermediate in the synthesis of several complex pharmaceutical agents. researchgate.netgoogle.com The strategic functionalization of these different positions on the 4-chloroquinoline-6,7-diol scaffold enables chemists to build intricate molecular architectures with tailored properties. nih.gov

Precursor for Bioactive Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities. rsc.orgrsc.org 4-Chloroquinoline-6,7-diol, and particularly its dimethoxy derivative, is a key precursor in the synthesis of potent, targeted therapies.

A prime example of its application is in the production of modern anticancer agents. The compound 4-chloro-6,7-dimethoxyquinoline is a documented key intermediate in the synthesis of at least two targeted cancer therapy drugs: Cabozantinib and Tivozanib. google.com Both of these drugs are tyrosine kinase inhibitors (TKIs), a class of enzyme inhibitors that block specific signaling pathways involved in tumor growth and angiogenesis.

| Bioactive Derivative | Therapeutic Class | Synthetic Role of 4-Chloro-6,7-dioxyquinoline Scaffold |

|---|---|---|

| Cabozantinib | Anticancer (Tyrosine Kinase Inhibitor) | Key intermediate (as the dimethoxy ether) for constructing the core of the drug. google.com |

| Tivozanib | Anticancer (VEGFR Inhibitor) | Serves as a crucial building block (as the dimethoxy ether) for the drug's molecular framework. google.com |

Role in the Synthesis of Quinolone-Based Scaffolds

The 4-quinolone scaffold is another immensely important heterocyclic motif in pharmaceutical chemistry, most famously represented by the fluoroquinolone class of antibiotics. nih.govpreprints.org 4-Chloroquinoline-6,7-diol is a direct precursor for the synthesis of 6,7-dihydroxy-4-quinolone derivatives. The transformation from a 4-chloroquinoline (B167314) to a 4-quinolone (also known as a quinolin-4-one) is typically achieved through a hydrolysis reaction, where the chlorine atom at the 4-position is replaced by a hydroxyl group, leading to the more stable 4-quinolone tautomer.

This conversion opens up a different set of possibilities for creating bioactive molecules. The 4-quinolone core itself exhibits a broad range of pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and antiviral activities. rsc.orgnih.gov The 6,7-diol functionality on the benzene ring provides handles for further derivatization, allowing for the creation of novel compounds with potentially enhanced or new biological activities. nih.gov Classic synthetic routes like the Gould-Jacobs reaction can produce 4-hydroxyquinolines (4-quinolones), and modern variations continue to expand the synthetic toolkit for these valuable scaffolds. nih.gov The ability to modify the quinolone scaffold at various positions, including C6 and C7, is a key strategy for developing next-generation therapeutic agents. nih.gov

Exploration in Optoelectronic and Sensing Materials

Beyond its applications in medicine, the quinoline nucleus is being explored for its potential in materials science, particularly in the development of optoelectronic and sensing materials. Quinoline and its derivatives possess inherent fluorescent properties, making them attractive candidates for use as fluorophores. nih.govmdpi.com This fluorescence can be finely tuned by introducing various functional groups onto the quinoline ring system.

Derivatives of quinoline have been successfully developed as chemosensors for the detection of various metal ions. mdpi.com These sensors typically operate via a fluorescence "turn-on" or "turn-off" mechanism. In this design, the quinoline acts as the signaling unit (fluorophore), and another part of the molecule acts as a receptor that selectively binds to a target analyte, such as a metal ion (e.g., Fe³⁺, Zn²⁺, Cu²⁺). acs.org Upon binding, the electronic properties of the molecule are altered, leading to a significant change in its fluorescence intensity or wavelength. rsc.org

The 6,7-diol groups of 4-chloroquinoline-6,7-diol provide ideal sites for attaching receptor units or for modulating the electronic properties of the quinoline fluorophore. This functionalization can enhance selectivity and sensitivity for specific analytes. The rigid, planar structure of the quinoline ring is advantageous for creating materials with stable photophysical properties. nih.govrsc.org This research area opens up potential applications for materials derived from 4-chloroquinoline-6,7-diol in environmental monitoring, bio-imaging, and the development of novel optoelectronic devices. nih.govdergipark.org.tr

| Quinoline-Based Sensor Application | Target Analyte Examples | Sensing Mechanism | Reference |

|---|---|---|---|

| Fluorescent Chemosensor | Fe³⁺ | Fluorescence quenching upon ion binding. | mdpi.comrsc.org |

| Fluorescent Chemosensor | Zn²⁺ | Chelation-enhanced fluorescence ("turn-on" response). | nanobioletters.com |

| Fluorescent Chemosensor | Cu²⁺ | Fluorescence quenching. | acs.org |

| Live-cell Imaging | Intracellular pH | Two-stage fluorescence response to pH changes. | nih.gov |

Mechanistic Studies of Biological Activities of 4 Chloroquinoline 6,7 Diol and Its Derivatives

Antimicrobial Activity Mechanistic Investigations

The antimicrobial properties of quinoline (B57606) derivatives are broad, encompassing antibacterial, antifungal, antiviral, and antituberculosis activities. The mechanisms underlying these effects often involve targeting pathways that are essential for pathogen survival and proliferation.

The antibacterial action of quinoline derivatives is often attributed to their ability to inhibit key bacterial enzymes and disrupt cellular integrity. researchgate.net One of the primary mechanisms identified is the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH). nih.govnih.gov

Inhibition of FabH: FabH is a crucial enzyme that catalyzes the initial step of the type II fatty acid synthase (FAS-II) pathway, which is essential for bacterial membrane biosynthesis. nih.govresearchgate.net By inhibiting FabH, quinoline derivatives block the production of necessary fatty acids, leading to a breakdown in cell membrane formation and ultimately bacterial cell death. nih.gov This enzyme is an attractive target for antibacterial agents because it is conserved across many bacterial species but is absent in humans. nih.govnih.gov Studies on substituted 1,2-dithiole-3-ones, which share structural similarities with pharmacophores used in quinoline derivatives, demonstrated potent inhibition of FabH from both Escherichia coli (ecFabH) and Staphylococcus aureus (saFabH). nih.gov For example, 4,5-dichloro-1,2-dithiole-3-one showed significant inhibitory concentrations (IC50) against these enzymes. nih.gov

Disruption of Cell Membrane Integrity: Beyond specific enzyme inhibition, some quinoline derivatives exert their antibacterial effect by causing a general loss of cell membrane integrity. researchgate.net This disruption can lead to the leakage of essential intracellular components and the dissipation of ion gradients, which are vital for cellular functions, resulting in cell death. researchgate.netnih.gov

The antifungal activity of quinoline derivatives involves mechanisms that can be distinct from their antibacterial actions, often targeting processes specific to fungal cells.

Disruption of Metal Ion Homeostasis: One novel mechanism identified for a dibromoquinoline compound is the targeting of metal ion homeostasis in fungi like Candida albicans. bohrium.com Studies have shown that yeast strains with deletions in genes related to metal ion homeostasis (such as cox17Δ, ssa1Δ, and aft2Δ) were highly sensitive to the compound. This sensitivity could be reversed by supplementing the growth media with copper or iron ions, confirming that the compound's antifungal effect is linked to the disruption of metal ion balance. bohrium.com

General Antimicrobial Actions: Similar to their antibacterial effects, some quinoline derivatives may also act against fungi by compromising cell membrane integrity or inhibiting essential enzymes. researchgate.net Research on 7-chloro-4-arylhydrazonequinolines has demonstrated their efficacy against a range of oral fungi, with some compounds showing minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values comparable to the standard antifungal drug fluconazole. researchgate.net

| Compound | Fungal Strain | MIC (μg/mL) | MFC (μg/mL) |

|---|---|---|---|

| Hydrazone 4a (R = 2-F) | C. albicans ATCC 90028 | 25 | 50 |

| Fluconazole (Control) | C. albicans ATCC 90028 | 16 | 32 |

Certain chloroquinoline derivatives have been identified as potent antiviral agents, particularly against the Hepatitis B virus (HBV). The primary mechanism of action is the inhibition of viral DNA replication. nih.gov

A study involving a series of 4-aryl-6-chloro-quinoline derivatives found that these compounds could effectively inhibit the secretion of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg) in HepG 2.2.15 cells. nih.gov More significantly, several of these derivatives showed potent inhibition of HBV DNA replication at concentrations that were not toxic to the host cells, indicating a high selectivity index (SI). nih.gov This mechanism is crucial as it directly targets the propagation of the virus. nih.gov The interference with viral DNA polymerase or other components of the replication machinery is a common strategy for antiviral drugs. nih.gov

| Compound | IC50 (μM) | SI |

|---|---|---|

| Compound 10 | 4.4 | >551.2 |

| Compound 17 | 7.0 | >143.7 |

| Compound 20 | 4.7 | >284.5 |

| Tenofovir (Control) | 5.4 | >185.2 |

The mechanism of action for antituberculosis agents derived from quinolines is rooted in their antibacterial properties. The causative agent of tuberculosis, Mycobacterium tuberculosis, relies on the FAS-II pathway for the synthesis of mycolic acids, which are essential components of its unique and robust cell wall. mdpi.com Therefore, the inhibition of enzymes within this pathway, such as FabH, is a validated strategy for antitubercular drug development. nih.gov By disrupting mycolic acid synthesis, these compounds compromise the structural integrity of the bacterial cell wall, leading to cell lysis and death.

Anticancer Activity Mechanistic Studies

The anticancer properties of 4-chloroquinoline (B167314) derivatives are frequently linked to the inhibition of protein kinases, which are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. researchgate.net

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, particularly non-small-cell lung cancer (NSCLC). nih.govbiorxiv.org Quinoline and quinazoline-based derivatives have been developed as potent EGFR inhibitors. nih.govconsensus.app They function by binding to the ATP-binding site within the kinase domain of EGFR, preventing its activation (autophosphorylation) and blocking downstream signaling pathways (like Ras-Raf-MAPK and PI3K-AKT) that promote cell proliferation and survival. nih.govmdpi.com Some of these inhibitors can form a covalent bond with a cysteine residue (C773) in the active site, leading to irreversible inhibition. nih.gov

Insulin-like Growth Factor-1 Receptor (IGF-1R) Inhibition: IGF-1R is another tyrosine kinase that plays a significant role in cancer cell proliferation, survival, and resistance to chemotherapy and targeted agents. nih.govfrontiersin.org Inhibition of IGF-1R by small molecules can block these survival signals, leading to apoptosis and sensitizing cancer cells to other treatments. nih.govresearchgate.net Studies have shown that IGF-1R inhibitors can induce cell cycle arrest and enhance the effects of DNA-damaging agents like temozolomide (B1682018) in a schedule-dependent manner. nih.gov

Colony-Stimulating Factor 1 Receptor (CSF-1R) Inhibition: The CSF-1 receptor is a tyrosine kinase crucial for the survival and differentiation of macrophages. nih.govnih.gov In the context of cancer, tumor-associated macrophages (TAMs) often promote tumor growth and suppress anti-tumor immunity. nih.gov Small molecule inhibitors targeting CSF-1R can deplete these immune-suppressive macrophages within the tumor microenvironment. This action enhances the efficacy of other immunotherapies, such as adoptive T-cell therapy, by creating a more favorable environment for cytotoxic T-cells to attack cancer cells. nih.gov

Phosphoinositide 3-kinase (PI3K) Inhibition: Some novel chloroquinoline derivatives that incorporate a benzenesulfonamide (B165840) moiety have been suggested to exert their anticancer effects through the inhibition of the PI3K enzyme. nih.gov The PI3K/AKT pathway is a central signaling cascade that regulates cell survival, growth, and proliferation, and its inhibition is a well-established strategy in cancer therapy. nih.gov

FabH Inhibition: While primarily investigated as an antibacterial target, the inhibition of fatty acid biosynthesis can also impact cancer cells, which often exhibit altered lipid metabolism. However, FabH is a bacterial enzyme, and its direct inhibition by quinoline derivatives as a primary anticancer mechanism in human cells is less established compared to kinase inhibition. nih.govnih.gov

DNA Binding and Intercalation Mechanisms

Derivatives of the 4-chloroquinoline scaffold have been shown to interact with DNA, a mechanism that is fundamental to their cytotoxic and antimalarial activities. The primary mode of this interaction is through intercalation, where the planar quinoline ring system inserts itself between the base pairs of the DNA double helix. This process is influenced by the physicochemical properties of the molecule, including its aromatic surface area and the nature of its side chains.

One of the most well-studied analogues, chloroquine, intercalates into double-stranded DNA (dsDNA), causing a significant structural distortion. This intercalation extends the DNA duplex by approximately 0.29 nm for each bound ligand. The binding is entropically driven and leads to an increase in the melting temperature of the DNA by about 15°C, indicating a stabilization of the B-DNA conformation. This stabilization can interfere with the normal function of DNA-dependent enzymes and replication processes, ultimately leading to cytotoxicity.

The binding affinity of these compounds to DNA is a critical determinant of their biological activity. For instance, certain triazoloquinoxaline derivatives, which also act as DNA intercalators, exhibit potent anti-proliferative effects. The intercalating ability of these compounds is often a prerequisite for their inhibition of enzymes that act on DNA, such as topoisomerase II.

Table 1: DNA Intercalation and Binding Affinity of Related Quinoline Derivatives

| Compound Derivative | Target | Binding Affinity (IC50) | Reference |

| Triazoloquinoxaline 7e | DNA | 29.06 µM | nih.gov |

| Triazoloquinoxaline 7e | Topoisomerase II | 0.890 µM | nih.gov |

| Triazoloquinoxaline 7b | DNA | 32.49 µM | nih.gov |

| Triazoloquinoxaline 7g | DNA | 36.50 µM | nih.gov |

| Triazoloquinoxaline 6e | DNA | 38.00 µM | nih.gov |

| Doxorubicin (Reference) | DNA | 31.27 µM | nih.gov |

Inhibition of Cell Proliferation and Growth Factor Pathways

The antiproliferative activity of 4-chloroquinoline derivatives is a cornerstone of their potential as anticancer agents. These compounds exert their effects through a variety of mechanisms that disrupt the cell cycle and induce programmed cell death.

Studies on 7-chloroquinoline (B30040) derivatives have demonstrated their ability to induce cell cycle arrest, particularly at the G2/M phase. This is often accompanied by an increase in the population of cells in the G0/G1 phase and a decrease in the S phase, indicating an inhibition of DNA synthesis. For instance, certain 7-chloro-(4-thioalkylquinoline) derivatives cause a dose-dependent accumulation of CCRF-CEM leukemia cells in the G2/M phase. nih.gov

Furthermore, these compounds can trigger apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways. The induction of apoptosis is often characterized by the activation of caspases, key enzymes in the apoptotic cascade. For example, some 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have been shown to activate caspase-3 and caspase-8, and to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.

The inhibition of growth factor pathways is another critical mechanism. Certain quinoline derivatives have been found to inhibit DNA methyltransferases (DNMTs), enzymes that play a crucial role in the epigenetic regulation of gene expression. bldpharm.com By inhibiting DNMTs, these compounds can lead to the re-expression of tumor suppressor genes that have been silenced, thereby inhibiting cancer cell growth.

Table 2: Antiproliferative Activity of 7-Chloroquinoline Derivatives

| Cell Line | Derivative Type | IC50 (µM) | Reference |

| U937 (Leukemia) | Quinoline-based DNMTi (2a) | 0.7 | bldpharm.com |

| HL60 (Leukemia) | Quinoline-based DNMTi (2a) | 0.2 | bldpharm.com |

| U937 (Leukemia) | Quinoline-based DNMTi (4c) | 1.2 | bldpharm.com |

| HL60 (Leukemia) | Quinoline-based DNMTi (4c) | 0.3 | bldpharm.com |

| U937 (Leukemia) | Quinoline-based DNMTi (4a) | 0.5 | bldpharm.com |

| HL60 (Leukemia) | Quinoline-based DNMTi (4a) | 0.3 | bldpharm.com |

Anti-inflammatory and Analgesic Mechanisms

Derivatives of 4-chloroquinoline have demonstrated significant anti-inflammatory and analgesic properties, mediated through the suppression of key inflammatory pathways. tbzmed.ac.irnih.gov

A primary mechanism is the inhibition of nitric oxide (NO) production. In inflammatory conditions, inducible nitric oxide synthase (iNOS) is upregulated, leading to excessive NO production. Certain 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced NO release in RAW 264.7 murine macrophages. tbzmed.ac.ir This inhibition is often accompanied by a decrease in the protein expression of iNOS and the gene expression of other inflammatory mediators such as cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). tbzmed.ac.ir

The analgesic effects of these compounds are linked to both peripheral and central mechanisms. Peripherally, the inhibition of COX-2 reduces the synthesis of prostaglandins, which are key mediators of pain and inflammation. In animal models, derivatives such as 4-phenylselenyl-7-chloroquinoline have been shown to reduce acetic acid-induced abdominal writhing, a model of peripheral pain. nih.gov Centrally, these compounds can increase the latency time in the hot-plate test, suggesting an analgesic effect at the level of the central nervous system. nih.gov

Table 3: In Vivo Anti-inflammatory and Analgesic Effects of a 7-Chloro-4-(piperazin-1-yl)quinoline Derivative

| Assay | Dose | Effect | Reference |

| Carrageenan-induced paw edema | 15 mg/kg | 34% inhibition at 1h, 50% at 2h, 64% at 3h | researchgate.net |

| Acetic acid-induced writhing | 15 mg/kg | Significant reduction in writhing | researchgate.net |

| Acetic acid-induced writhing | 30 mg/kg | Significant reduction in writhing | researchgate.net |

| Hot-plate test | 15 mg/kg | Increased latency from 15 min, peak at 45 min | researchgate.net |

Antimalarial Activity Mechanistic Pathways

The antimalarial activity of 4-chloroquinoline derivatives is a complex process involving multiple mechanistic pathways. A crucial target for these compounds is the detoxification of heme in the malaria parasite, Plasmodium falciparum.

During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. 4-aminoquinoline (B48711) derivatives, structurally similar to 4-Chloroquinoline-6,7-diol, are known to inhibit this process. nih.gov They are thought to form a complex with ferriprotoporphyrin IX (FPIX), the monomeric unit of hemozoin, thereby preventing its polymerization. nih.gov The accumulation of free heme is highly toxic to the parasite, leading to its death.

Another potential target is the parasite's lactate (B86563) dehydrogenase (PfLDH), an enzyme essential for the parasite's energy metabolism. While some 4-aminoquinoline analogues have been shown to be weak inhibitors of PfLDH, their primary antimalarial action is generally attributed to the inhibition of hemozoin formation. nih.gov

Furthermore, the activity of these compounds is influenced by their ability to accumulate in the parasite's digestive vacuole, a key site of action. The basic side chains of many 4-aminoquinolines are thought to facilitate this accumulation through a pH-trapping mechanism.

Table 4: In Vitro Antimalarial Activity of 4-Aminoquinoline Analogues

| Compound | P. falciparum Strain | IC50 (nM) - HRPII Assay | IC50 (nM) - Hypoxanthine Assay | Reference |

| MAQ | W2 (CQ-resistant) | 134.1 ± 14.8 | 158.5 ± 21.6 | nih.gov |

| BAQ | W2 (CQ-resistant) | 160.0 ± 15.1 | 80.6 ± 12.1 | nih.gov |

| Chloroquine | W2 (CQ-resistant) | 200.7 ± 15.1 | 240.5 ± 22.3 | nih.gov |

| MAQ | 3D7 (CQ-sensitive) | 13.9 ± 1.2 | 16.5 ± 1.1 | nih.gov |

| BAQ | 3D7 (CQ-sensitive) | 18.2 ± 1.5 | 15.3 ± 1.0 | nih.gov |

| Chloroquine | 3D7 (CQ-sensitive) | 15.8 ± 1.1 | 18.5 ± 1.0 | nih.gov |

Antioxidant and Free Radical Scavenging Mechanisms

The presence of hydroxyl groups on the quinoline ring, as in 4-Chloroquinoline-6,7-diol, suggests a potential for antioxidant and free radical scavenging activity. Phenolic compounds are well-known antioxidants, and the diol (catechol-like) structure in 4-Chloroquinoline-6,7-diol is particularly favorable for this activity.

The primary mechanism of antioxidant action for phenolic compounds is through the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger.

Studies on related dichloro-4-quinolinol-3-carboxylic acids have demonstrated their ability to scavenge various free radicals, including the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS•+), the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical, and galvinoxyl radicals. nih.gov The position of the chloro and hydroxyl substituents on the quinoline ring significantly influences the radical scavenging efficacy.

In addition to direct radical scavenging, these compounds can also protect biological molecules from oxidative damage. For instance, certain dichloro-4-quinolinol-3-carboxylic acid derivatives have been shown to protect DNA from hydroxyl radical-mediated and peroxyl radical-induced oxidation. nih.gov This protective effect is crucial in mitigating the cellular damage associated with oxidative stress.

Table 5: Radical Scavenging Activity of Dichloro-4-quinolinol-3-carboxylic Acid Derivatives

| Compound | Radical Scavenging Activity | Protective Effect | Reference |

| 5,7-DCQA | Highest against ABTS•+, DPPH, and galvinoxyl radicals | Retards β-carotene bleaching | nih.gov |

| 6,8-DCQA | High efficacy in protecting methyl linoleate (B1235992) from oxidation | Protects DNA against hydroxyl radical-mediated oxidation | nih.gov |

| 5,8-DCQA | Moderate radical scavenging | Protects DNA against hydroxyl and AAPH-induced oxidation | nih.gov |

| 7-CQA | Moderate radical scavenging | Protects DNA against AAPH and Cu2+/GSH-mediated oxidation | nih.gov |

Enzyme Inhibitory Kinetics and Molecular Interactions (e.g., α-Amylase, β-Glucosidase)

Derivatives of the quinoline scaffold have been investigated as inhibitors of carbohydrate-hydrolyzing enzymes, such as α-amylase and α-glucosidase. The inhibition of these enzymes can delay the digestion of carbohydrates, leading to a reduction in postprandial hyperglycemia, which is a key therapeutic strategy in the management of type 2 diabetes.

Studies on quinoline-1,3,4-oxadiazole conjugates have shown their potential as α-glucosidase inhibitors. mdpi.com Kinetic studies of these compounds have revealed a non-competitive mode of inhibition, suggesting that they bind to an allosteric site on the enzyme rather than the active site. mdpi.com This mode of inhibition can be advantageous as it is not overcome by high substrate concentrations.

The inhibitory activity of these compounds is influenced by the nature of the substituents on the quinoline and oxadiazole rings. For example, a bromopentyl sidechain on a quinoline-1,3,4-oxadiazole hybrid was found to exhibit the strongest α-glucosidase inhibition in one study. mdpi.com Molecular docking and dynamics simulations can provide insights into the specific interactions between the inhibitor and the enzyme, highlighting the key residues involved in binding at the allosteric site.

While there is less specific information on the inhibition of β-glucosidase by 4-chloroquinoline derivatives, the general ability of quinoline-based compounds to inhibit glycosidases suggests that this is a plausible area for further investigation.

Table 6: α-Glucosidase and α-Amylase Inhibitory Activity of Quinoline-1,3,4-oxadiazole Hybrids

| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) | Mode of α-Glucosidase Inhibition | Reference |

| 4i (bromopentyl sidechain) | 15.85 | >100 | Non-competitive | mdpi.com |

| 4k (p-fluorobenzyl) | 23.69 | >100 | Not determined | mdpi.com |

| 12k (phenyl-1,2,3-triazolyl) | 22.47 | >100 | Not determined | mdpi.com |

| Acarbose (Reference) | 17.85 | 11.75 | Competitive | mdpi.com |

Future Perspectives and Emerging Research Directions

Rational Design of Next-Generation Quinoline-6,7-diol (B13030417) Derivatives

The future development of therapeutics based on the 4-Chloroquinoline-6,7-diol scaffold will heavily rely on rational drug design principles to enhance potency, selectivity, and pharmacokinetic properties. By systematically modifying the core structure, researchers can optimize interactions with biological targets.

Key strategies in this domain will include:

Structure-Activity Relationship (SAR) Studies : A thorough investigation into how modifications at various positions of the quinoline (B57606) ring affect biological activity is crucial. nih.govnih.gov For instance, altering the substituent at the 4-position (currently chlorine) or functionalizing the 6,7-diol group can lead to significant changes in target affinity and specificity. nih.gov Computational contour map analyses can reveal specific regions where modifications are likely to enhance inhibitory activity. nih.gov

Bioisosteric Replacement : Replacing the chlorine atom or hydroxyl groups with other functional groups that have similar physical or chemical properties (bioisosteres) can improve drug-like characteristics. This strategy aims to modulate factors such as metabolic stability, bioavailability, and target binding affinity without drastically altering the core pharmacophore.

Computational Modeling and Docking : In-silico techniques are indispensable for predicting the binding modes and affinities of newly designed derivatives. Molecular docking studies can simulate the interaction between a ligand and its target protein, providing insights that guide the synthesis of the most promising candidates, thereby saving time and resources. nih.gov

| Design Strategy | Objective | Methodology | Potential Outcome for 4-Chloroquinoline-6,7-diol Derivatives |

| SAR Expansion | To identify key functional groups for biological activity. | Systematic synthesis and screening of analogs with modifications at positions 2, 4, 6, 7, and 8. | Discovery of derivatives with enhanced potency and selectivity. nih.govnih.gov |

| Bioisosteric Replacement | To improve pharmacokinetic properties (e.g., absorption, metabolism). | Replacing the 4-chloro group with F, Br, I, or CF3; modifying the 6,7-diol to esters or ethers. | Analogs with better oral bioavailability and reduced off-target effects. nih.gov |

| Fragment-Based Design | To build novel compounds from smaller molecular fragments. | Identifying fragments that bind to specific pockets of a target protein and linking them to the quinoline-6,7-diol core. | Development of entirely new classes of inhibitors with high ligand efficiency. |

| Scaffold Hopping | To discover novel core structures with similar biological activity. | Using computational tools to identify different heterocyclic systems that can mimic the key interactions of the quinoline-6,7-diol scaffold. digitellinc.com | Identification of new intellectual property with potentially superior properties. digitellinc.com |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Quinoline Scaffolds

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and optimization of quinoline-based compounds. mednexus.orgnih.gov These technologies can analyze vast datasets to identify patterns that are not apparent to human researchers, significantly accelerating the drug discovery pipeline. mdpi.com

Emerging applications in this area include:

Predictive Modeling : ML algorithms, such as deep neural networks, can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of novel quinoline-6,7-diol derivatives before they are synthesized. nih.govnih.gov This predictive capability allows for the in silico screening of massive virtual libraries, prioritizing compounds with the highest likelihood of success. astrazeneca.com

De Novo Drug Design : Generative AI models can design entirely new molecules based on desired properties. mednexus.org By providing the model with a target profile (e.g., high affinity for a specific kinase, low toxicity), it can generate novel quinoline-based structures, including derivatives of 4-Chloroquinoline-6,7-diol, that are optimized for those parameters. digitellinc.com

Reaction Prediction and Synthesis Planning : AI can predict the outcomes of chemical reactions and devise optimal synthetic routes. researchgate.net This facilitates the efficient production of designed compounds and helps overcome synthetic challenges. ML models can be trained to predict the regioselectivity of reactions on the quinoline scaffold, guiding chemists to the most effective synthetic strategies. doaj.org

Development of Novel Spectroscopic and Imaging Probes

The inherent fluorescence of the quinoline nucleus provides a foundation for developing sophisticated tools for biological research and medical diagnostics. nih.gov By modifying the 4-Chloroquinoline-6,7-diol structure, it is possible to create probes that can visualize and track biological processes in real-time.

Future research will likely focus on:

Fluorescent Probes for Cellular Imaging : The quinoline scaffold can be functionalized to create small-molecule fluorescent probes. nih.govnih.gov These probes can be designed to be sensitive to specific ions (e.g., Zn²⁺, Cu²⁺), pH, or other aspects of the cellular microenvironment. nih.govbohrium.com Derivatives of 4-Chloroquinoline-6,7-diol could be developed as sensors to study cellular signaling pathways or the progression of diseases at a subcellular level. researchgate.net The addition of specific functional groups can turn a bioactive quinoline compound into a fluorescent version, allowing for tracking its localization within cells, such as in the endoplasmic reticulum or the nucleus. nih.govrsc.org

PET and SPECT Imaging Agents : Radiolabeling quinoline derivatives allows for their use as probes in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. rsc.orgrsc.org By incorporating isotopes like ¹⁸F or ¹¹C, derivatives of 4-Chloroquinoline-6,7-diol could be designed to target specific receptors or transporters in the brain, enabling the non-invasive diagnosis and monitoring of neurodegenerative diseases. nih.govnih.gov

| Probe Type | Application | Design Principle | Example Modification to 4-Chloroquinoline-6,7-diol |

| Ion-Selective Fluorescent Probe | Detecting metal ions like Cd²⁺ or Zn²⁺ in cells. bohrium.comresearchgate.net | Incorporating a chelating moiety that binds the target ion, causing a change in fluorescence. | Attaching a Schiff base or similar chelator to the quinoline ring. |

| pH-Sensitive Fluorescent Probe | Imaging acidic organelles like lysosomes or monitoring cellular pH changes. nih.gov | Designing the molecule so its electronic structure and fluorescence emission are altered by protonation. | Adding a dimethylamino group at a suitable position to create a pH-dependent charge transfer state. nih.gov |

| Target-Specific Imaging Agent | Visualizing specific proteins or aggregates (e.g., α-synuclein) in the brain. nih.gov | Modifying the scaffold to enhance binding affinity and selectivity for the target of interest. | Creating dimeric structures (bisquinolines) to improve binding to protein aggregates. nih.gov |

| PET Radioligand | Quantifying receptor density in neurodegenerative disorders. rsc.orgnih.gov | Introducing a positron-emitting isotope (e.g., ¹¹C, ¹⁸F) into the molecule. | Synthesizing a derivative with a precursor site suitable for rapid radiolabeling. |

Sustainable and Scalable Synthetic Methodologies

The traditional synthesis of quinoline derivatives often involves harsh conditions, hazardous reagents, and multiple steps, which are not environmentally or economically ideal. nih.govtandfonline.com A major future direction is the development of green and scalable methods for producing 4-Chloroquinoline-6,7-diol and its analogs. acs.org

Key areas of innovation include:

Green Chemistry Approaches : This involves using environmentally benign solvents (like water or ethanol), reducing waste, and employing catalysts instead of stoichiometric reagents. nih.govnih.gov Microwave-assisted and ultrasound-promoted syntheses are being explored to reduce reaction times and energy consumption. tandfonline.com

Nanocatalysis : The use of nanocatalysts offers high efficiency, selectivity, and the ability to be recovered and reused, making the synthesis process more sustainable. nih.govacs.org

Continuous Flow Chemistry : Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing. researchgate.net It allows for better control over reaction parameters, improved safety, higher yields, and easier scalability, making it ideal for the large-scale production of pharmaceutical intermediates. vapourtec.comresearchgate.netrsc.org This technology can be coupled with photochemical methods to enable novel reaction pathways. vapourtec.comresearchgate.net

Deepening Mechanistic Understanding Through Advanced Biological Techniques

While initial studies may identify the biological activity of 4-Chloroquinoline-6,7-diol derivatives, a deeper understanding of their precise mechanism of action is essential for clinical translation. Advanced biological techniques will be pivotal in elucidating how these compounds exert their effects at the molecular and cellular levels.

Future research will employ:

Chemical Proteomics : Techniques like activity-based protein profiling (ABPP) can be used to identify the direct cellular targets of a compound. By using a tagged version of a 4-Chloroquinoline-6,7-diol derivative, researchers can "fish out" its binding partners from cell lysates and identify them using mass spectrometry.

High-Content Cellular Imaging : Automated microscopy and image analysis can simultaneously assess multiple cellular parameters (e.g., cell cycle progression, apoptosis, organelle morphology) in response to compound treatment. This provides a comprehensive view of the compound's phenotypic effects. Fluorescently tagged derivatives can be tracked within live cells to determine their subcellular localization and dynamics. nih.govresearchgate.net

Genomic and Transcriptomic Approaches : Techniques such as RNA sequencing (RNA-seq) can reveal how a compound alters gene expression across the entire genome. This can help identify the pathways and biological processes that are modulated by 4-Chloroquinoline-6,7-diol derivatives. CRISPR-Cas9 gene-editing technology can be used to validate potential drug targets by knocking out specific genes and observing whether this mimics or blocks the compound's effect.

Q & A

Basic Questions

Q. What are the established synthetic routes for 4-Chloroquinoline-6,7-diol, and how is its structural identity confirmed?

- Methodology :

Precursor Synthesis : React 6,7-dimethoxynaphthalen-1-ol with excess POCl₃ under reflux (6 h), followed by neutralization with aqueous NaOH to yield 4-chloro-6,7-dimethoxyquinoline (70% yield) .

Demethylation : Treat the methoxy precursor with BBr₃ in DCM at 0°C for 2 h, warm to room temperature, and stir for 16 h. Quench with water, adjust pH to 6, and extract with EtOAc to isolate 4-chloroquinoline-6,7-diol (42% yield) .

- Structural Confirmation :

- X-ray Crystallography : Resolve intramolecular C8–H8⋯Cl1 interactions (S(5) motifs) and planar quinoline ring geometry .

- ¹H NMR : Peaks at δ 8.57 (d, J = 5.1 Hz), 7.40 (d, J = 4.8 Hz), and 7.32–7.37 (s) confirm aromatic protons .

- ESI-MS : Molecular ion peak at m/z 224 (M+1) for the precursor .

Q. What analytical techniques are critical for purity assessment and functional group analysis?

- HPLC : Use a reversed-phase C18 column to confirm >99% purity of intermediates .

- Thermal Analysis : Melting point determination (403–404 K for the precursor) .

- FT-IR : Identify hydroxyl groups post-demethylation (stretching vibrations ~3200–3500 cm⁻¹) .

Advanced Research Questions

Q. How can the demethylation step using BBr₃ be optimized to enhance yield and reduce side reactions?

- Key Challenges : BBr₃ is hygroscopic and prone to hydrolysis, requiring anhydrous conditions.

- Optimization Strategies :

- Stoichiometry : Use 2.7 equivalents of BBr₃ to ensure complete demethylation .

- Temperature Control : Maintain 0°C during BBr₃ addition to minimize exothermic side reactions.

- Purification : Sequential EtOAc extraction (3 × 100 mL) and Na₂SO₄ drying improve recovery .

- Yield Comparison :

| Condition | Yield (%) | Reference |

|---|---|---|

| Standard protocol | 42 | |

| Optimized extraction | 55–60 | [Hypothetical] |

Q. What role do intramolecular interactions play in the crystallographic stability of 4-Chloroquinoline-6,7-diol?

- Structural Insights :

- The quinoline ring is nearly planar, with methoxy carbons deviating ≤0.08 Å.

- Intramolecular C–H⋯Cl interactions stabilize the S(5) ring motif, reducing conformational flexibility .

- Implications : These interactions may influence solubility and reactivity in downstream functionalization.

Q. How can 4-Chloroquinoline-6,7-diol be functionalized for biological activity studies?

- Pd-Catalyzed Cross-Coupling : Introduce aryl/heteroaryl groups via Suzuki-Miyaura reactions (e.g., with 4-methoxyphenylboronic acid) .

- Nucleophilic Substitution : Replace the 4-chloro group with amines or thiols to generate analogs for kinase inhibition assays .

- Biological Evaluation : Test derivatives against Plasmodium falciparum protein kinase 6 (PfPK6) using IC₅₀ assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.